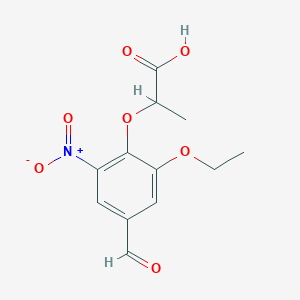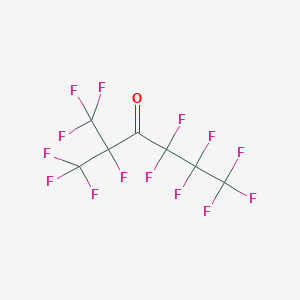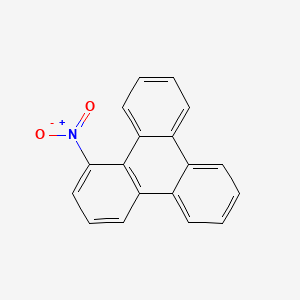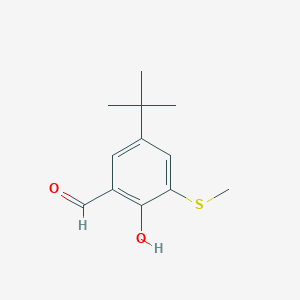![molecular formula C12H8N2O3S B3057558 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 824983-82-6](/img/no-structure.png)
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione, also known as GW-501516, is a synthetic drug that was initially developed as a treatment for metabolic and cardiovascular diseases. However, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to increase endurance and promote fat burning.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves the activation of PPARδ, which leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis. This results in increased energy production and improved endurance during physical activity. Additionally, it has been shown to reduce inflammation and oxidative stress, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved glucose uptake, and reduced inflammation and oxidative stress. It has also been demonstrated to improve exercise endurance and reduce muscle damage in animal models. However, the long-term effects of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione on human health are not well understood, and further research is needed to assess its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione for lab experiments is its ability to activate PPARδ, which makes it a useful tool for studying the regulation of lipid metabolism and glucose homeostasis. However, its potential side effects and limited availability may pose challenges for its use in research.
Zukünftige Richtungen
There are several future directions for the research on 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione, including the investigation of its potential therapeutic applications in metabolic and cardiovascular diseases, the assessment of its safety and efficacy in human trials, and the development of novel PPARδ agonists with improved selectivity and potency. Additionally, further research is needed to understand the molecular mechanisms underlying its effects on exercise endurance and muscle damage.
Synthesemethoden
The synthesis of 3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione involves several steps, including the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with phenylmagnesium bromide, followed by the reaction of the resulting intermediate with hydroxylamine hydrochloride and sodium acetate. The final product is obtained through a series of purification steps, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. It has been shown to activate the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. In addition, it has been demonstrated to improve exercise endurance and reduce muscle damage in animal models.
Eigenschaften
CAS-Nummer |
824983-82-6 |
|---|---|
Produktname |
3-Hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
Molekularformel |
C12H8N2O3S |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
3-hydroxy-6-phenyl-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H8N2O3S/c15-11-10-8(13-12(16)14(11)17)6-9(18-10)7-4-2-1-3-5-7/h1-6,17H,(H,13,16) |
InChI-Schlüssel |
AUGRTFPCHUPOTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=O)N(C(=O)N3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl butanoate](/img/structure/B3057493.png)

